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Compound of Interest

Compound Name: 2-Methoxy-3,5-dimethylpyrazine

Cat. No.: B149192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory thresholds of various

alkylpyrazines, a class of volatile organic compounds crucial to the aroma of many foods and

beverages. Understanding these thresholds is paramount for food science, flavor chemistry,

and sensory analysis. This document outlines the quantitative sensory data, details the

experimental protocols for their determination, and illustrates the underlying signaling pathways

involved in their perception.

Data Presentation: Sensory Thresholds of
Alkylpyrazines
The following table summarizes the odor detection thresholds of several common

alkylpyrazines in water. These values represent the lowest concentration at which a substance

can be detected by the human sense of smell. It is important to note that these values can vary

depending on the specific experimental methodology and the sensitivity of the sensory panel.
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Alkylpyrazine Chemical Formula Odor Description
Odor Detection
Threshold in Water
(ppb)

2-Methylpyrazine C₅H₆N₂ Nutty, cocoa, roasted 60,000 - 105,000[1][2]

2,5-Dimethylpyrazine C₆H₈N₂
Chocolate, roasted

nuts, earthy
800 - 1,000[2][3][4]

2,3-Dimethylpyrazine C₆H₈N₂ Nutty, potato, coffee 2,500[2]

2,6-Dimethylpyrazine C₆H₈N₂
Chocolate, roasted

nuts
200[2]

2,3,5-

Trimethylpyrazine
C₇H₁₀N₂

Baked potato, roasted

nuts
400[2][5]

2-Ethyl-3,5-

dimethylpyrazine
C₈H₁₂N₂ Nutty, cocoa, earthy 1[2]

2-Ethyl-5-

methylpyrazine
C₇H₁₀N₂ Nutty, roasted 100[2]

2-Ethyl-3,6-

dimethylpyrazine
C₈H₁₂N₂ Cocoa, nutty Not widely reported

Tetramethylpyrazine C₈H₁₂N₂ Nutty, chocolate 1,000[2]

Experimental Protocols
The determination of sensory thresholds is a meticulous process requiring standardized

methods to ensure accuracy and reproducibility. The most common methods employed are

sensory evaluation by human panelists and instrumental analysis.

Sensory Evaluation: ASTM E679 - 3-Alternative Forced-
Choice (3-AFC) Ascending Concentration Series Method
A widely accepted and robust method for determining detection thresholds is the 3-Alternative

Forced-Choice (3-AFC) test, conducted in accordance with standards such as ASTM E679.[4]

[6][7][8][9][10][11]
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Objective: To determine the minimum concentration of an alkylpyrazine that can be detected by

a human sensory panel.

Materials:

A panel of trained sensory assessors (typically 15-30 individuals).

High-purity alkylpyrazine standard.

Odor-free water for dilutions.

Glass flasks with stoppers or sniff bottles.

Precision pipettes and volumetric flasks.

Procedure:

Panelist Selection and Training: Panelists are screened for their sensory acuity and trained

to recognize the specific odorant being tested.

Stock Solution Preparation: A concentrated stock solution of the target alkylpyrazine is

prepared in a suitable solvent (e.g., ethanol) and then serially diluted in odor-free water to

create a range of concentrations. The concentration steps are typically in a geometric series

(e.g., a factor of 2 or 3).

Sample Presentation: For each concentration level, three samples are presented to each

panelist: two are blanks (odor-free water), and one contains the alkylpyrazine dilution. The

order of presentation is randomized for each panelist and each concentration level.

Panelist Task: Each panelist is instructed to sniff the headspace of each sample and identify

the "odd" sample (the one that smells different). Even if they are not certain, they are

required to make a choice.

Ascending Concentration Series: The test begins with a concentration below the expected

threshold and progressively increases.

Data Analysis: The number of correct identifications at each concentration is recorded. The

individual threshold is typically calculated as the geometric mean of the last concentration
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missed and the first concentration correctly identified. The group threshold is the geometric

mean of the individual thresholds.

Instrumental Analysis: Gas Chromatography-
Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the

separation capabilities of gas chromatography with the sensitivity of the human nose as a

detector.[12][13][14][15][16] It is used to identify which specific compounds in a complex

mixture are responsible for the aroma.

Objective: To identify odor-active alkylpyrazines in a sample and characterize their odor quality.

Apparatus:

Gas chromatograph (GC) equipped with a capillary column.

An effluent splitter at the end of the column.

A standard GC detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).

An olfactometry port (sniffing port) where a trained assessor can sniff the effluent.

Procedure:

Sample Preparation: Volatile compounds, including alkylpyrazines, are extracted from the

sample matrix. Common extraction techniques include headspace solid-phase

microextraction (HS-SPME) or solvent extraction.

GC Separation: The extracted volatile compounds are injected into the GC, where they are

separated based on their boiling points and chemical properties as they pass through the

column.

Effluent Splitting: At the end of the column, the stream of separated compounds is split. One

portion goes to the conventional detector (FID or MS) for chemical identification and

quantification, while the other portion is directed to the olfactometry port.
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Olfactory Detection: A trained sensory panelist sniffs the effluent from the olfactometry port

and records the time, duration, and a description of any detected odors.

Data Analysis: The data from the detector (a chromatogram) is synchronized with the

sensory data from the panelist (an olfactogram). This allows for the direct correlation of a

specific chemical compound with its perceived odor.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the Sensory Thresholds of
Alkylpyrazines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149192#sensory-threshold-comparison-of-different-
alkylpyrazines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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